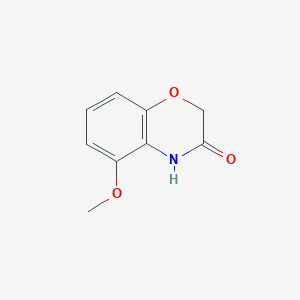

5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one

描述

5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one is a heterocyclic organic compound with the molecular formula C9H9NO3. It belongs to the benzoxazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

准备方法

Synthetic Routes and Reaction Conditions

5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one can be synthesized through several methods. One common synthetic route involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction typically occurs in a solvent like butanone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

化学反应分析

Types of Reactions

5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .

科学研究应用

5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one has several scientific research applications, including:

Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

作用机制

The mechanism of action of 5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit human DNA topoisomerase I, an enzyme involved in DNA replication and transcription. This inhibition can lead to the disruption of DNA processes, making it a potential candidate for anticancer therapy .

相似化合物的比较

Similar Compounds

2,4-Dihydroxy-1,4-benzoxazin-3-one: A related compound with hydroxyl groups instead of a methoxy group.

2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one: Another similar compound with an additional methoxy group at the 7-position.

Uniqueness

5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Biological Activity

This compound has been studied for various biological properties:

- Antimicrobial Activity : Research indicates that this compound exhibits broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as certain fungal species. Minimum inhibitory concentration (MIC) values have been reported between 6.25–100 μg/ml for various derivatives of benzoxazines, including 5-methoxy variants .

- Anticancer Properties : The compound has shown promise as an anticancer agent by inhibiting human DNA topoisomerase I (hTopo I), an enzyme crucial for DNA replication and transcription. Inhibition of hTopo I can lead to the disruption of cancer cell proliferation . Various derivatives have been synthesized and tested, revealing structure-activity relationships (SAR) that highlight the importance of specific functional groups in enhancing anticancer efficacy.

The primary mechanism through which this compound exerts its biological effects involves:

- Inhibition of DNA Topoisomerase I : This enzyme is vital for managing DNA supercoiling during replication. The compound interacts with the enzyme's active site, leading to the stabilization of a covalent enzyme-DNA complex which ultimately results in DNA strand breaks and cell death .

- Induction of Apoptosis : Some studies suggest that benzoxazine derivatives can promote apoptosis in cancer cells through various signaling pathways .

- Antioxidant Activity : There is evidence indicating that these compounds may also exhibit antioxidant properties, contributing to their overall therapeutic potential .

Table 1: Summary of Biological Activities

Case Studies

- Topoisomerase Inhibition Study : A study investigated various substituted derivatives of this compound for their inhibitory effects on hTopo I. The results indicated that certain substitutions significantly increased inhibitory potency compared to controls like camptothecin .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against multiple strains of bacteria and fungi, confirming the broad-spectrum efficacy with notable MIC values that suggest potential for therapeutic applications in infectious diseases .

- SAR Analysis : A systematic SAR study was conducted on a series of benzoxazine derivatives to identify key functional groups that enhance anticancer activity. Findings revealed that electron-donating groups at specific positions on the benzoxazine ring improved biological activity significantly .

常见问题

Q. What are the primary biosynthetic pathways involved in the production of 5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one in plants?

Basic

The biosynthesis of this compound (a benzoxazinoid) begins with indole-3-glycerol phosphate, which is converted to indole via the enzyme BX1. Subsequent hydroxylation and oxidation steps yield intermediates like 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). Methoxylation at the C7 position, mediated by cytochrome P450 enzymes (e.g., BX6 in maize), introduces the methoxy group to form derivatives like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one). Co-expression network analyses in Zea mays reveal clustered genes (e.g., Bx1–Bx5) responsible for precursor biosynthesis .

Q. How can the antimicrobial activity of this compound derivatives be optimized through structural modifications?

Advanced

Structure-activity relationship (SAR) studies demonstrate that substituents on the 1,4-benzoxazin-3-one scaffold significantly modulate antimicrobial efficacy. Key methodological insights include:

- Electron-withdrawing groups (EWGs) : Derivatives with EWGs (e.g., nitro, trifluoromethyl) exhibit enhanced antibacterial activity. For example, carbazole-derived 4n showed MIC values <16 µg mL⁻¹ against Staphylococcus aureus .

- Aromatic vs. alkyl substituents : Aromatic groups (e.g., phenyl, cinnamoyl) improve binding affinity compared to alkyl chains .

- Positional effects : Modifications at the C6 and C7 positions (e.g., methoxy, fluoro) enhance antifungal activity against Candida albicans .

Table 1: SAR of 1,4-Benzoxazin-3-one Derivatives

Q. What analytical techniques are recommended for quantifying this compound in plant tissues and biological matrices?

Basic

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for quantification. Key steps include:

Extraction : Use methanol/water (80:20, v/v) with 0.1% formic acid to stabilize benzoxazinoids .

Separation : C18 reverse-phase columns (e.g., 2.6 µm particle size) with gradient elution (acetonitrile/water) .

Detection : Electrospray ionization (ESI) in negative mode for glucosylated derivatives (e.g., DIMBOA-Glc) and positive mode for aglycones .

Validation : Include internal standards (e.g., deuterated DIBOA) to correct for matrix effects .

Q. What experimental approaches are used to assess the environmental degradation dynamics of this compound in agricultural soils?

Advanced

Degradation studies involve:

- Soil microcosm setup : Spiking soil (e.g., Triticum aestivum cv. Ritmo) with 250 mg kg⁻¹ of the compound and incubating under controlled humidity (25°C, 60% moisture) .

- Kinetic analysis : Monitor degradation products via LC-MS. For example, DIMBOA degrades to MBOA (t₁/₂ = 31 ± 1 h) and further to AMPO (t₁/₂ = 5 ± 1 days) .

- Microbial activity profiling : Use 16S rRNA sequencing to identify degradative microbiota (e.g., Pseudomonas spp.) .

Table 2: Degradation Kinetics in Wheat-Cultivated Soils

| Compound | Half-Life (t₁/₂) | Major Degradation Product |

|---|---|---|

| DIMBOA | 31 ± 1 hours | MBOA |

| MBOA | 5 ± 1 days | AMPO |

Q. How can synthetic routes to this compound derivatives be optimized for scalability and regioselectivity?

Advanced

Key synthetic strategies include:

- Smiles rearrangement : Achieve regioselective formation of the benzoxazinone core via base-mediated cyclization of o-nitrophenyl ethanolamine precursors .

- Visible-light-promoted difunctionalization : For trifluoromethylated derivatives, use sodium trifluoromethanesulfinate under blue LED irradiation without transition-metal catalysts .

- Propanolamine conjugation : React intermediates with substituted phenylamines in methanol/CH₂Cl₂ (1:20) to yield derivatives with enhanced antibacterial activity (e.g., 4a–4n) .

Critical considerations :

- Purification via flash chromatography (silica gel, ethyl acetate/hexane).

- NMR validation of regiochemistry (e.g., ¹H NMR coupling constants for methoxy group positioning) .

Q. What genetic engineering approaches are available to enhance the production of this compound in crops?

Advanced

Overexpression of Bx genes : Transgenic expression of Bx6 (methoxylation) and Bx8 (glucosylation) in Arabidopsis thaliana increases DIMBOA-Glc accumulation by 3-fold .

CRISPR-Cas9 editing : Knock out negative regulators (e.g., kinase mutants) to upregulate benzoxazinoid biosynthetic pathways .

Co-expression modules : Co-express clustered Bx1–Bx5 genes to synchronize precursor supply and hydroxylation .

Q. How do structural differences between this compound and its analogs influence phytotoxic activity?

Advanced

- Hydroxamic acid vs. lactam : Hydroxamic acids (e.g., DIBOA) exhibit stronger phytotoxicity due to chelation of soil micronutrients (e.g., Fe³⁺), whereas lactams (e.g., HBOA) are less reactive .

- Methoxy positioning : C7-methoxy derivatives (e.g., DIMBOA) show higher allelopathic inhibition of weed germination (IC₅₀ = 0.1 mM) compared to non-methoxylated analogs .

Q. What are the challenges in synthesizing amino-substituted analogs of this compound?

Advanced

- Instability of intermediates : Amino analogs (e.g., compound 15) are prone to hydrolysis under acidic conditions, reverting to precursors (e.g., 5a) .

- Selective reduction : Use NaBH₄/CeCl₃ to reduce nitro groups without disrupting the benzoxazinone ring .

- Protecting groups : Employ tert-butoxycarbonyl (Boc) to stabilize amine functionalities during coupling reactions .

属性

IUPAC Name |

5-methoxy-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-6-3-2-4-7-9(6)10-8(11)5-13-7/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDVBUVEKZXKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。